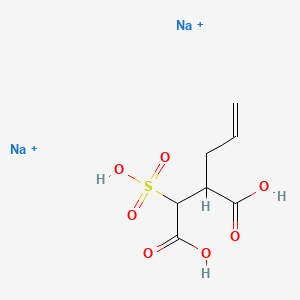
5-n-Propylcytidine 3',5'-cyclic monophospate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-n-Propylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is structurally characterized by a cyclic phosphate group attached to the 3’ and 5’ positions of the ribose sugar, with a propyl group attached to the nitrogen at the 5-position of the cytidine base. This compound is a member of the broader class of cyclic nucleotides, which play crucial roles in various biological processes, including signal transduction and regulation of cellular activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 3’,5’-cyclic monophosphate typically involves the following steps:
Nucleoside Modification: The initial step involves the modification of cytidine to introduce the propyl group at the 5-position. This can be achieved through alkylation reactions using appropriate alkylating agents under controlled conditions.
Cyclization: The modified nucleoside is then subjected to cyclization to form the cyclic phosphate group. This step often involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and large-scale chromatography, are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-n-Propylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Hydrolysis: The cyclic phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding linear monophosphate.
Oxidation: The propyl group can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding aldehyde or carboxylic acid.
Substitution: The nucleophilic substitution reactions can occur at the cytidine base, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Linear monophosphate derivatives.
Oxidation: Aldehyde or carboxylic acid derivatives.
Substitution: Various nucleoside analogs with modified functional groups.
Applications De Recherche Scientifique
5-n-Propylcytidine 3’,5’-cyclic monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its potential as a second messenger in various biological processes.
Medicine: Explored for its therapeutic potential in modulating cellular activities and as a potential drug candidate for treating diseases related to cyclic nucleotide signaling.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques for nucleotide analysis.
Mécanisme D'action
The mechanism of action of 5-n-Propylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets, such as protein kinases and phosphodiesterases. It acts as a second messenger, transmitting signals from extracellular stimuli to intracellular effectors. The cyclic phosphate group allows it to bind to and activate protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular activities. Additionally, it can be hydrolyzed by phosphodiesterases, terminating its signaling function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 3’,5’-cyclic monophosphate (cCMP): Lacks the propyl group at the 5-position.
Adenosine 3’,5’-cyclic monophosphate (cAMP): Contains an adenine base instead of cytidine.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Contains a guanine base instead of cytidine.
Uridine 3’,5’-cyclic monophosphate (cUMP): Contains a uracil base instead of cytidine.
Uniqueness
5-n-Propylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the propyl group at the 5-position of the cytidine base. This modification can influence its interaction with molecular targets and its stability, potentially leading to distinct biological activities compared to other cyclic nucleotides.
Propriétés
Numéro CAS |
117309-90-7 |
|---|---|
Formule moléculaire |
C12H18N3O7P |
Poids moléculaire |
347.26 g/mol |
Nom IUPAC |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C12H18N3O7P/c1-2-3-6-4-15(12(17)14-10(6)13)11-8(16)9-7(21-11)5-20-23(18,19)22-9/h4,7-9,11,16H,2-3,5H2,1H3,(H,18,19)(H2,13,14,17)/t7?,8-,9?,11-/m1/s1 |
Clé InChI |
JDRXCSVUJUJRSV-FOLWWEGKSA-N |
SMILES isomérique |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
SMILES canonique |
CCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


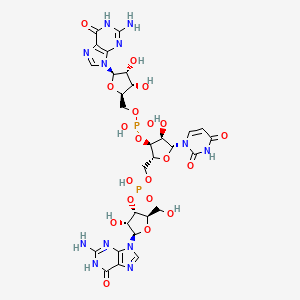

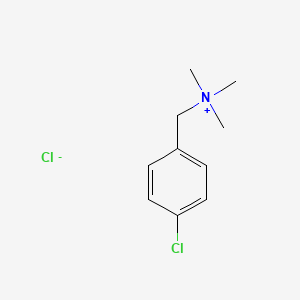

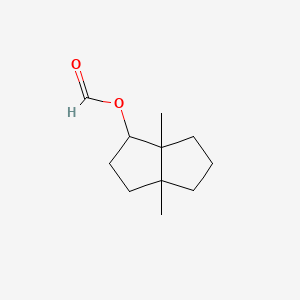
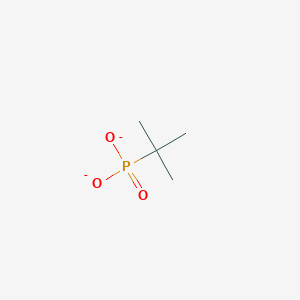
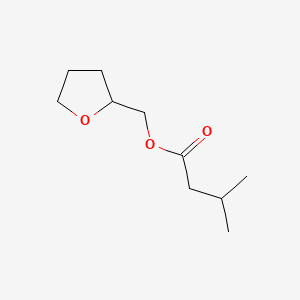
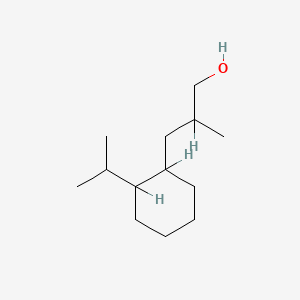




![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
